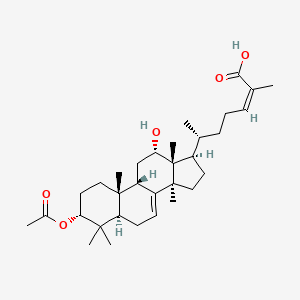![molecular formula C10H10N2O3S B13062697 Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
科学的研究の応用
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
作用機序
The mechanism of action of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its application as an anticancer agent. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for the survival of pathogens .
類似化合物との比較
Similar Compounds
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core, offering different chemical and biological properties.
Uniqueness
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3 |
InChIキー |
LODIFZIFABQJED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


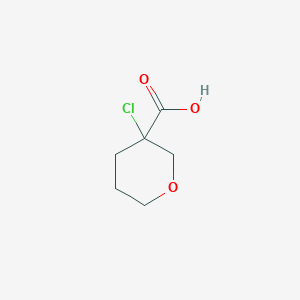
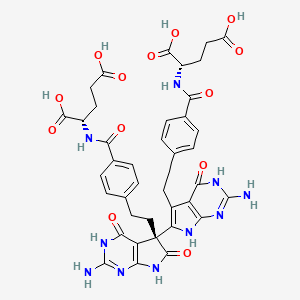
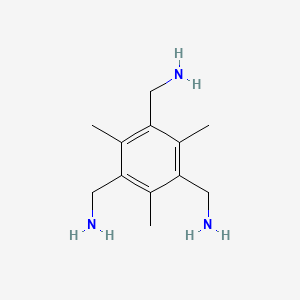
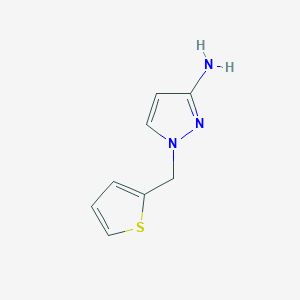



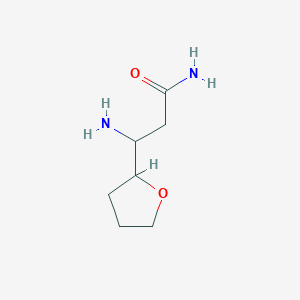
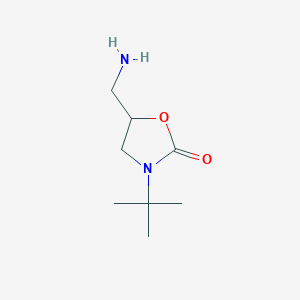

![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
